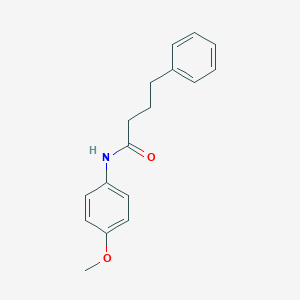

N-(4-methoxyphenyl)-4-phenylbutanamide

Beschreibung

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C17H19NO2/c1-20-16-12-10-15(11-13-16)18-17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19) |

InChI-Schlüssel |

YXUVLZMCPGPKOS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights critical structural differences and similarities between N-(4-methoxyphenyl)-4-phenylbutanamide and related compounds:

*Calculated based on molecular formulas.

Pharmacological and Functional Insights

Anthelmintic Activity

N-(4-Methoxyphenyl)pentanamide, a structural analog with a shortened pentanamide chain, demonstrates efficacy against Toxocara canis larvae, comparable to albendazole but with reduced toxicity. Its simplified structure retains drug-likeness, including favorable logP (2.92), TPSA (46.2 Ų), and blood-brain barrier permeability, suggesting that N-(4-methoxyphenyl)-4-phenylbutanamide could similarly benefit from the 4-methoxyphenyl moiety in parasitic targeting .

Enzyme Inhibition

ST1072, a complex derivative of 4-phenylbutanamide, inhibits ceramide synthase 6 (CerS6), a key enzyme in sphingolipid metabolism.

Anticancer Potential

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show potent anticancer activity via quinazoline-sulfonyl motifs. While N-(4-methoxyphenyl)-4-phenylbutanamide lacks these groups, its phenylbutanamide core could serve as a scaffold for hybrid molecules combining lipophilic and hydrogen-bonding properties .

Crystallographic and Hydrogen-Bonding Behavior

N-(4-Methoxyphenyl)piperazin-1-ium salts () exhibit hydrogen-bonded networks critical for crystal packing and stability. The methoxyphenyl group in these salts adopts equatorial positions in piperazine rings, suggesting conformational flexibility that could influence the target compound’s interactions in biological systems .

Physicochemical and Pharmacokinetic Properties

- The methoxy group in the target compound balances moderate lipophilicity (logP ~3.5 estimated) with metabolic stability .

- Solubility: Amino or hydroxy groups (e.g., 4-amino-N-[4-(benzyloxy)phenyl]butanamide) improve aqueous solubility via hydrogen bonding, whereas the target compound’s methoxy group may limit solubility compared to polar analogs .

Vorbereitungsmethoden

Reaction Conditions and Mechanism

In a typical procedure, 4-phenylbutanol is dissolved in an organic solvent (e.g., dichloromethane) and mixed with a catalytic amount of a nitroxyl radical catalyst such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or its derivatives. An aqueous solution of sodium chlorite and sodium hypochlorite is added gradually while maintaining the temperature at 20–25°C. The reaction is stirred for 12–24 hours, during which the primary alcohol is oxidized to the corresponding carboxylic acid. The nitroxyl catalyst facilitates the selective oxidation by stabilizing reactive intermediates, minimizing over-oxidation byproducts.

Workup and Isolation

Post-reaction, the mixture is quenched with sodium sulfite (Na₂SO₃) to neutralize excess oxidizing agents. The organic layer is separated, washed with water, and acidified to pH 3–4 using hydrochloric acid (HCl). 4-Phenylbutanoic acid precipitates as a white solid, which is filtered, washed with cold water, and dried under vacuum. Yields typically range from 70% to 85%, depending on the purity of the starting material and reaction scale.

Preparation of 4-Phenylbutanoyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative to facilitate amide bond formation. This step employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents.

Chlorination Protocol

A mixture of 4-phenylbutanoic acid (1 equiv) and freshly distilled SOCl₂ (3–5 equiv) is refluxed at 80–100°C for 4–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Excess SOCl₂ is removed under reduced pressure, yielding 4-phenylbutanoyl chloride as a pale yellow liquid. This intermediate is highly moisture-sensitive and must be used immediately or stored under inert conditions.

Alternative Catalytic Approaches

In large-scale syntheses, POCl₃ may replace SOCl₂ due to its lower corrosivity. The reaction is conducted in dimethylformamide (DMF) at 100°C, with POCl₂ acting as both solvent and reagent. This method achieves near-quantitative conversion but requires careful handling of toxic phosphorus byproducts.

Amide Coupling with 4-Methoxyaniline

The final step involves reacting 4-phenylbutanoyl chloride with 4-methoxyaniline in the presence of a base to form the target amide.

Base-Mediated Coupling

In a representative procedure, 4-methoxyaniline (1.2 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH, 1.1 equiv) is added to deprotonate the amine, followed by dropwise addition of 4-phenylbutanoyl chloride (1 equiv). The reaction is stirred at room temperature for 1–2 hours, after which it is quenched with ice-cold water. The product is extracted with ethyl acetate, dried over sodium sulfate (Na₂SO₄), and purified via silica gel column chromatography (20% ethyl acetate/petroleum ether). Yields for this step average 75–80%, with HPLC purity exceeding 97%.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation | NaClO₂, TEMPO, NaClO, 25°C | 70–85% | High selectivity, scalable | Requires pH adjustment |

| Chlorination | SOCl₂, reflux | 90–95% | Rapid, high conversion | Corrosive reagents |

| Amide Coupling | NaH, THF, 0°C to RT | 75–80% | Mild conditions, high purity | Sensitive to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.